molecular formula C29H31N3O4 B2807382 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 893789-03-2

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Katalognummer: B2807382
CAS-Nummer: 893789-03-2
Molekulargewicht: 485.584
InChI-Schlüssel: OQDALAZPDQKDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a molecular formula of C29H31N3O4 and a molecular weight of 485.584. This compound is characterized by its quinoline core structure, which is substituted with various functional groups, including an anilinomethyl group, dimethoxy groups, and an isopropylphenylacetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Anilinomethyl Group: The anilinomethyl group can be introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction, where the quinoline derivative reacts with an isopropylphenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilinomethyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilinomethyl and dimethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide
  • **2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
  • **2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biologische Aktivität

The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the quinoline derivative family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C29H31N3O4
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 893789-03-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the quinoline core and methoxy groups suggests potential interactions with enzymes and receptors involved in critical cellular processes. Research indicates that quinoline derivatives often exhibit antimalarial, antibacterial, and anticancer properties due to their ability to inhibit key metabolic pathways in pathogens and cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to the one in focus have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication and protein synthesis, which is crucial for bacterial survival.

Neuroprotective Effects

Research has indicated that certain quinoline derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Efficacy A study demonstrated that a related quinoline derivative reduced tumor growth in xenograft models through apoptosis induction and cell cycle arrest .
Antimicrobial Activity Research showed that quinoline compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects .
Neuroprotection In vitro studies indicated that similar compounds could protect neuronal cells from glutamate-induced toxicity by modulating apoptotic pathways .

Q & A

Q. Basic Synthesis and Structural Characterization

Q. Q1. What are the common synthetic routes for this compound, and how can its purity be validated?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Quinoline core formation : Oxidative cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
  • Substitution reactions : Introduction of the phenylaminomethyl group via nucleophilic substitution or reductive amination .
  • Acetamide coupling : Reaction of the quinoline intermediate with 4-isopropylphenyl isocyanate or activated carboxylic acid derivatives (e.g., using DCC/DMAP) .
    Validation :
  • Purity : Thin-layer chromatography (TLC) with CH₂Cl₂/MeOH gradients and HPLC analysis .
  • Structural confirmation :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl (δ ~168 ppm) .
    • Mass spectrometry : ESI/APCI(+) for molecular ion detection (e.g., [M+H]⁺) .

Q. Advanced Synthesis Optimization

Q. Q2. How can reaction yields be optimized while minimizing side products?

Methodological Answer: Optimization strategies include:

  • Design of Experiments (DOE) : Statistical methods to evaluate variables (temperature, solvent, catalyst) and interactions . Example: Central Composite Design for solvent polarity and reaction time .
  • Catalyst screening : Use of Na₂CO₃ for base-mediated reactions or Pd catalysts for cross-couplings .
  • In situ monitoring : Real-time FTIR or HPLC to track intermediate formation and adjust conditions .
  • Purification : Gradient silica gel chromatography and recrystallization (e.g., ethyl acetate/hexane) .

Q. Basic Biological Activity Profiling

Q. Q3. What potential biological activities are associated with this compound’s structural motifs?

Methodological Answer: Key motifs and their inferred activities:

  • Quinoline-2-one core : Anticancer (topoisomerase inhibition) and antimicrobial activity via intercalation or enzyme binding .
  • Phenylaminomethyl group : Enhanced cellular uptake and kinase modulation .
  • 4-Isopropylphenyl acetamide : Improved lipophilicity and pharmacokinetic properties (e.g., blood-brain barrier penetration) .
    Initial screening :
  • In vitro assays : MTT for cytotoxicity (IC₅₀ determination) ; agar diffusion for antimicrobial activity .

Q. Advanced Mechanistic Studies

Q. Q4. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from assay variability or compound stability. Resolution strategies:

  • Orthogonal assays : Validate anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (propidium iodide) assays .
  • Stability studies : HPLC-MS to detect degradation products under assay conditions (e.g., pH, temperature) .
  • Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .

Q. Structural and Computational Analysis

Q. Q5. What computational tools are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Utilize datasets of similar quinolines to predict IC₅₀ values and ADMET properties .

Q. Pharmacokinetic Profiling

Q. Q6. How can researchers assess this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Permeability : Caco-2 cell monolayer assay .
  • In vivo PK :
    • Rodent studies : IV/PO dosing with LC-MS/MS plasma analysis for t₁/₂, Cₘₐₓ, and bioavailability .
  • Metabolite ID : High-resolution MS/MS to detect phase I/II metabolites .

Q. Data Reproducibility and Scaling

Q. Q7. What steps ensure reproducibility when scaling up synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Use inline FTIR for reaction monitoring .
  • Critical parameter control : Document solvent batch variability (e.g., H₂O content in DMF) and catalyst activation (e.g., Pd/C pre-reduction) .
  • Scale-down models : Mimic large-scale mixing and heat transfer in lab reactors .

Eigenschaften

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19(2)20-10-12-24(13-11-20)31-28(33)18-32-25-16-27(36-4)26(35-3)15-21(25)14-22(29(32)34)17-30-23-8-6-5-7-9-23/h5-16,19,30H,17-18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDALAZPDQKDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.